Home > Products > Screening Compounds P61960 > TSHR antagonist S37
TSHR antagonist S37 -

TSHR antagonist S37

Catalog Number: EVT-11546870
CAS Number:
Molecular Formula: C25H20N2O3S2
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S37 was developed through high-throughput screening techniques targeting the thyroid-stimulating hormone receptor expressed in Chinese hamster ovary cells. The compound falls under the category of small-molecule antagonists, specifically designed to block the receptor's activation by thyroid-stimulating hormone and autoimmune antibodies .

Synthesis Analysis

Methods and Technical Details

The synthesis of S37 involves a stereo-selective approach due to its complex structure, which contains seven chiral centers. The process begins with the identification of potential hits from screening, followed by enantiomeric separation to isolate the active form, S37a. This method ensures that the synthesized compound retains high specificity and potency against the thyroid-stimulating hormone receptor .

The synthesis typically employs various organic chemistry techniques, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Protecting Group Strategies: To manage multiple reactive sites during synthesis.
  • Chromatographic Techniques: For purifying the final product and separating enantiomers effectively.
Chemical Reactions Analysis

Reactions and Technical Details

TSHR antagonist S37 primarily acts by inhibiting the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in thyroid hormone signaling. The compound competes with thyroid-stimulating hormone for binding to its receptor, thus preventing downstream signaling pathways from being activated.

The key reactions include:

  • Inhibition of cAMP Accumulation: By blocking the receptor, S37 reduces cAMP levels induced by thyroid-stimulating hormone and autoimmune antibodies.
  • Noncompetitive Inhibition: Studies indicate that while S37 is a competitive antagonist for thyroid-stimulating hormone, it exhibits noncompetitive characteristics against certain allosteric modulators .
Mechanism of Action

Process and Data

The mechanism of action for TSHR antagonist S37 involves binding to the ectodomain/transmembrane domain interface of the thyroid-stimulating hormone receptor. This binding prevents conformational changes necessary for receptor activation upon binding with thyroid-stimulating hormone. Specifically, studies have shown that S37a inhibits both direct stimulation by thyroid-stimulating hormone and activation by autoantibodies present in patients with Graves' disease .

Key aspects include:

  • Competitive Binding: S37 competes with thyroid-stimulating hormone for receptor binding.
  • Inhibition of Signal Transduction: By blocking receptor activation, it effectively halts downstream signaling pathways that lead to excessive thyroid hormone production.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 460.57 g/mol
  • Density: Predicted at 1.54 g/cm³
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 65 mg/ml (141.13 mM).
  • Storage Conditions: Recommended storage at -20°C for powder form or -80°C in solution for optimal stability .

These properties are crucial for determining how S37 can be formulated and administered in therapeutic contexts.

Applications

Scientific Uses

TSHR antagonist S37 has significant potential applications in treating autoimmune diseases related to excessive thyroid function, particularly:

  • Graves' Disease: By inhibiting hyperstimulation of the thyroid gland.
  • Graves' Ophthalmopathy: Addressing ocular symptoms associated with excessive thyroid activity.
  • Research Tool: As a selective antagonist, it serves as a valuable tool in studying thyroid physiology and pathophysiology, providing insights into receptor signaling mechanisms and potential therapeutic interventions .
Introduction to TSHR as a Therapeutic Target

Role of Thyroid-Stimulating Hormone Receptor in Thyroid Pathophysiology

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor primarily expressed on thyroid follicular cells, with significant ectopic expression in orbital fibroblasts, adipocytes, and dermal fibroblasts. This receptor regulates thyroid growth, differentiation, and hormone synthesis via cyclic adenosine monophosphate (cAMP) and inositol phosphate signaling pathways [8] [10]. In autoimmune thyroid diseases, particularly Graves' disease, thyroid-stimulating antibodies (TSAbs) bind to and constitutively activate Thyroid-Stimulating Hormone Receptor, leading to unregulated thyroid hormone production (hyperthyroidism) and orbital tissue remodeling (Graves' orbitopathy) [2] [9]. Pathological activation of Thyroid-Stimulating Hormone Receptor in retro-orbital tissues drives adipogenesis, glycosaminoglycan accumulation, and inflammation through cAMP-dependent hyaluronan secretion [4] [6]. The receptor’s large extracellular domain and unique cleavage mechanism (yielding α- and β-subunits) contribute to its antigenicity and instability, making it a focal point for autoimmune responses [8] [10].

Unmet Clinical Needs in Graves’ Orbitopathy and Hyperthyroidism

Current treatments for Graves’ hyperthyroidism—thionamides, radioiodine, and thyroidectomy—fail to address the underlying autoimmune pathogenesis. Thionamides (e.g., methimazole) inhibit thyroid peroxidase but do not block Thyroid-Stimulating Hormone Receptor activation, rendering them ineffective for Graves’ orbitopathy [1] [3]. Graves’ orbitopathy management relies on immunosuppressants (e.g., glucocorticoids) or teprotumumab (an insulin-like growth factor-1 receptor inhibitor), but these exhibit variable efficacy and do not directly inhibit Thyroid-Stimulating Hormone Receptor signaling [4] [6]. Approximately 30%–50% of Graves’ disease patients develop clinically significant orbitopathy, with 5%–6% progressing to sight-threatening complications [6] [9]. Therapeutic limitations include:

  • Incomplete response rates: 20%–30% of Graves’ orbitopathy patients show poor response to immunosuppression [6].
  • Systemic toxicity: Long-term glucocorticoids cause weight gain, diabetes, and osteoporosis [3].
  • Disease recurrence: Hyperthyroidism relapses in >50% of patients after thionamide discontinuation [8].

Rationale for Small-Molecule Thyroid-Stimulating Hormone Receptor Antagonists

Monoclonal Thyroid-Stimulating Hormone Receptor-blocking antibodies (e.g., K1-70) demonstrate clinical efficacy but face limitations: high production costs, parenteral administration, and poor tissue penetration into the orbit [4] [8]. Small-molecule Thyroid-Stimulating Hormone Receptor antagonists offer distinct advantages:

  • Oral bioavailability: Enables convenient chronic therapy [1].
  • Allosteric modulation: Targets the transmembrane domain rather than the extracellular domain, circumventing conformational heterogeneity of autoantibody epitopes [7] [8].
  • Target specificity: Potential to concurrently treat hyperthyroidism and Graves’ orbitopathy by inhibiting Thyroid-Stimulating Hormone Receptor in both thyroidal and extrathyroidal tissues [1] [9].

Table 1: Comparison of Therapeutic Approaches Targeting Thyroid-Stimulating Hormone Receptor in Graves’ Disease

Therapeutic ModalityMechanismLimitations
ThionamidesInhibit thyroid peroxidaseNo effect on Thyroid-Stimulating Hormone Receptor activation; ineffective for Graves’ orbitopathy
TSH-R Blocking AntibodiesCompete with TSAb for ectodomain bindingParenteral administration; high cost; limited orbital penetration
Small-Molecule AntagonistsAllosteric inhibition of transmembrane signalingUnder clinical development

[1] [4] [8]

Properties

Product Name

TSHR antagonist S37

IUPAC Name

9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)

InChI Key

YGFJFPYQZCZNIH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.